molecular formula C16H16N2O3 B7480620 N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

Cat. No. B7480620
M. Wt: 284.31 g/mol
InChI Key: KPQCCUDDNRZBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxepine derivatives and has been found to possess potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide involves the inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ. N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ is a serine/threonine kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ by N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide leads to the activation of several downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide inhibits N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ activity in a dose-dependent manner. In vivo studies have shown that N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder.

Advantages and Limitations for Lab Experiments

The advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments include its potent inhibitory activity against N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ, its potential therapeutic applications in various diseases, and its relatively simple synthesis method. However, there are also some limitations to using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments. For example, its inhibitory activity against other kinases and enzymes may affect the specificity of the results. Additionally, its potential toxicity and side effects need to be carefully evaluated.

Future Directions

There are several future directions for the research on N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide. One potential direction is to further investigate its therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. Another direction is to explore its potential as a tool compound for studying the role of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ in cellular processes. Additionally, the development of more specific and potent N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ inhibitors based on the structure of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been described in several research articles. One of the commonly used methods involves the reaction of 3-(pyridin-3-ylmethyl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and ammonium acetate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess inhibitory activity against N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ, a key enzyme involved in several cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis. Dysregulation of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ has been implicated in the pathogenesis of several diseases including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Therefore, inhibition of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamideβ by N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been proposed as a potential therapeutic strategy for these diseases.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-11-12-4-2-7-17-10-12)13-5-1-6-14-15(13)21-9-3-8-20-14/h1-2,4-7,10H,3,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQCCUDDNRZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.